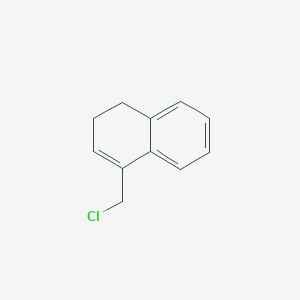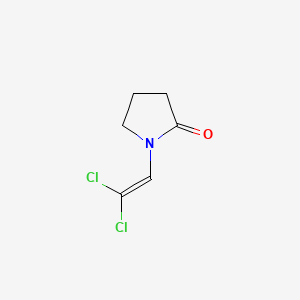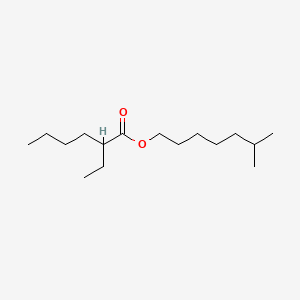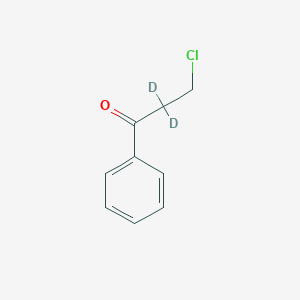
3-Chloropropiophenone(2-D2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropiophenone(2-D2) is a chemical compound with the molecular formula C9H9ClO. It is also known as 3-Chloro-1-phenyl-1-propanone. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by a chlorine atom attached to the third carbon of the propiophenone structure, making it a valuable compound in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloropropiophenone can be synthesized through several methods. One common method involves the chlorination of propiophenone using chlorine gas (Cl2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out in a solvent like 1,2-dichloroethane, followed by low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain the final product .
Another method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3-Chloropropiophenone .
Industrial Production Methods
Industrial production of 3-Chloropropiophenone typically follows the chlorination method due to its high yield and selectivity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropiophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-chloro-1-phenylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
3-Chloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in studies involving enzyme-catalyzed reactions and biotransformation processes.
Medicine: It serves as a precursor in the synthesis of drugs such as bupropion hydrochloride, an antidepressant.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 3-Chloropropiophenone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of bupropion hydrochloride, it acts as a key intermediate that undergoes further chemical transformations. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can participate in various chemical reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
3-Chloropropiophenone can be compared with other similar compounds such as:
3-Chlorobenzophenone: Similar structure but with a benzene ring instead of a propiophenone structure.
3-Chloropropiophenone(2-D2): Deuterated version of 3-Chloropropiophenone, used in isotopic labeling studies.
3-Chloropropiophenone(2-D3): Another deuterated variant with three deuterium atoms.
The uniqueness of 3-Chloropropiophenone lies in its specific reactivity and applications in the synthesis of pharmaceuticals and fine chemicals .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
3-chloro-2,2-dideuterio-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2 |
Clé InChI |
KTJRGPZVSKWRTJ-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(CCl)C(=O)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


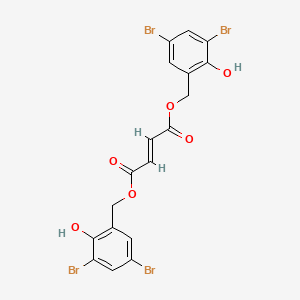
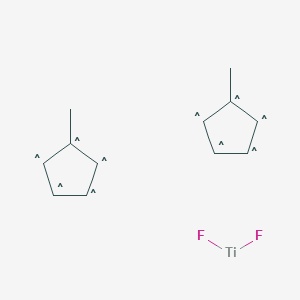
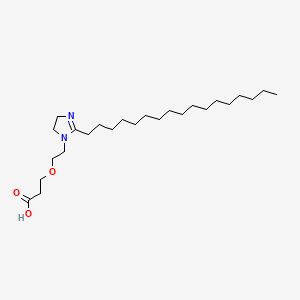
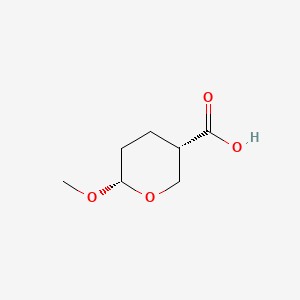
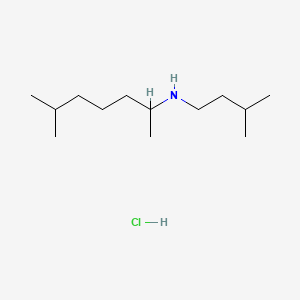
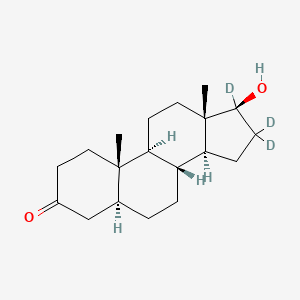

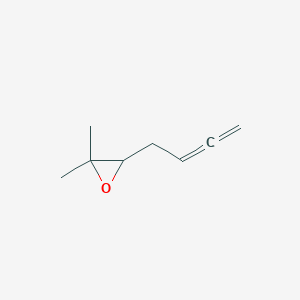

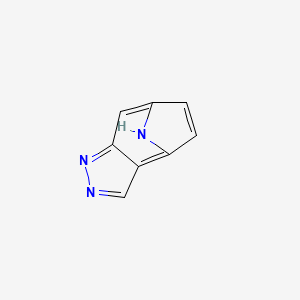
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
